6-Ethoxyquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxyquinazolin-2-amine is a chemical compound with the molecular formula C10H11N3O. It belongs to the quinazoline family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinazolin-2-amine typically involves the reaction of 2-aminobenzonitrile with ethyl glyoxalate under reflux conditions. The reaction proceeds through a cyclization process to form the quinazoline ring . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethoxy group at the 6-position of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethoxyquinazolin-2-amine undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
- Quinazoline N-oxides
- Dihydroquinazolines
- Substituted quinazoline derivatives
Wissenschaftliche Forschungsanwendungen
6-Ethoxyquinazolin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Ethoxyquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
Thiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness: 6-Ethoxyquinazolin-2-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ethoxy group at the 6-position enhances its solubility and bioavailability, making it a valuable compound for drug development .
Eigenschaften
Molekularformel |
C10H11N3O |
---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
6-ethoxyquinazolin-2-amine |
InChI |
InChI=1S/C10H11N3O/c1-2-14-8-3-4-9-7(5-8)6-12-10(11)13-9/h3-6H,2H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
ACIVXXDAXYRUAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CN=C(N=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.